molecular formula C8H13N3O2 B6434698 ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 79571-32-7

ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B6434698
CAS No.: 79571-32-7
M. Wt: 183.21 g/mol
InChI Key: HQIVWLMIGLVBJX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate (CAS 79571-32-7) is a versatile pyrazole derivative characterized by an ethyl substituent at position 3, an electron-donating amino group at position 5, and an ester moiety at position 4 of the heterocyclic ring. With a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol, this compound serves as a crucial synthetic intermediate in organic and medicinal chemistry . Its reactivity is significantly influenced by the amino and ester functional groups, making it a valuable scaffold for constructing more complex molecules, particularly in pharmaceutical and agrochemical research . A prominent application of this compound and its close analogs is in the development of novel therapeutic agents. Research on similar ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates has demonstrated significant in vivo analgesic and anti-inflammatory activities, as evaluated by standard acetic acid writhing and carrageenan-induced paw edema tests . These compounds exhibited efficacy comparable to standard drugs like diclofenac sodium but with a markedly lower ulcerogenic index, highlighting the potential of this pyrazole core in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) . The compound's value lies in its role as a building block for further chemical transformations, including nucleophilic substitutions, cyclocondensation reactions, and alkylations . It is typically synthesized via the cyclocondensation of β-ketoesters like ethyl 3-oxohexanoate with hydrazine derivatives, a reaction that can be optimized with catalysts such as p-toluenesulfonic acid (PTSA) to achieve high yields . As a key intermediate, it facilitates exploration into heterocyclic chemistry for drug discovery and materials science. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-5-6(7(9)11-10-5)8(12)13-4-2/h3-4H2,1-2H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIVWLMIGLVBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569822
Record name Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79571-32-7
Record name Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration. Key parameters include:

  • Temperature : Optimal yields (75–85%) are achieved at 80–100°C.

  • Solvent : Ethanol or aqueous ethanol facilitates homogeneity and proton transfer.

  • Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA) accelerates cyclization, reducing reaction time to 4–6 hours.

Table 1 : Cyclocondensation Conditions and Yields

β-KetoesterHydrazine DerivativeSolventCatalystYield (%)
Ethyl 3-oxohexanoateHydrazine hydrateEthanolPTSA82
Ethyl 3-oxohexanoateMethylhydrazineH2O/EtOHAcOH78

Crystallographic studies confirm that the ethyl group at position 3 and the amino group at position 5 adopt coplanar orientations with the pyrazole ring, stabilizing the structure through intramolecular hydrogen bonding.

Alkylation of Pre-formed Pyrazole Intermediates

An alternative route involves introducing the ethyl group via alkylation after constructing the pyrazole core. Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as the starting material, with alkylation performed using diethyl sulfate or ethyl bromide under basic conditions.

Industrial-scale Alkylation

In a representative procedure, ethyl 5-amino-1H-pyrazole-4-carboxylate (20.4 g, 131.4 mmol) reacts with diethyl sulfate (28.6 mL, 197.2 mmol) in dimethylformamide (DMF) at 110°C for 16 hours, using cesium carbonate as a base. This method achieves a 92% yield, with purity >98% confirmed by HPLC.

Key Considerations :

  • Base Selection : Cs2CO3 outperforms K2CO3 or NaH due to superior solubility in DMF.

  • Workup : Acidification with acetic acid (pH 4) precipitates the product, minimizing column chromatography.

Multi-step Synthesis via Cyanoacetate Intermediates

A less common but highly regioselective approach involves the use of ethyl cyanoacetate as a precursor. This method, adapted from Hanefeld et al., proceeds through the following steps:

  • Formation of Thiocarbamate : Ethyl cyanoacetate reacts with carbon disulfide and potassium hydroxide in acetonitrile to form a thiocarbamate intermediate.

  • Alkylation : Treatment with diethyl sulfate introduces the ethyl group.

  • Cyclization : Hydrazine hydrate induces cyclization, yielding the target compound.

Table 2 : Multi-step Synthesis Parameters

StepReagentsConditionsYield (%)
Thiocarbamate formationCS2, KOH, MeCN0°C, 1 h65
Alkylation(CH3CH2)2SO4RT, 12 h70
CyclizationNH2NH2·H2O, EtOHReflux, 3 h85

This method offers precise control over substituent positioning but requires stringent temperature control during thiocarbamate formation to avoid side reactions.

Solid-phase Synthesis for High-throughput Applications

Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang et al. immobilized hydrazine on polystyrene resin, enabling a one-pot cyclocondensation-alkylation sequence. The resin-bound intermediate is filtered post-reaction, yielding this compound with 88% purity and 76% isolated yield.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball milling ethyl 3-oxohexanoate (1.0 equiv) with hydrazine hydrate (1.2 equiv) and a catalytic amount of silica gel for 45 minutes produces the target compound in 80% yield . This method reduces waste generation by 70% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxylates

Compound Name Substituents (Position) Key Features Applications Reference CAS/ID
This compound 3-Ethyl, 5-amino, 4-ethoxycarbonyl Moderate steric hindrance; electron-rich amino group enhances reactivity Pharmaceutical intermediates N/A
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 3-Chloro, 5-amino, 4-ethoxycarbonyl Electrophilic chloro group increases reactivity in cross-coupling reactions Agrochemical synthesis 1380351-61-0
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate 1-Pyridazinyl, 5-amino, 4-ethoxycarbonyl Heteroaromatic substitution enhances binding to biological targets Kinase inhibitor precursors 69720-49-6
Ethyl 5-azido-1H-pyrazole-4-carboxylate 5-Azido, 4-ethoxycarbonyl Azido group enables click chemistry applications Bioconjugation and polymer chemistry 321571-07-7
Ethyl 4-amino-1H-pyrazole-5-carboxylate 4-Amino, 5-ethoxycarbonyl Amino group at position 4 alters regioselectivity in reactions Fluorescent dye synthesis 55904-61-5

Physicochemical Properties

  • Solubility: The amino and ester groups confer polar character, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). Chloro substituents reduce solubility compared to ethyl groups due to increased hydrophobicity .
  • Melting Points : Azido derivatives (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) exhibit higher melting points (~93°C) due to intermolecular dipole interactions, whereas ethyl-substituted analogs may have lower melting points .

Research Findings and Trends

Recent studies highlight the role of pyrazole carboxylates in multitarget drug design. For example:

    Biological Activity

    Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

    Chemical Structure and Properties

    This compound features a five-membered ring structure containing two nitrogen atoms. Its molecular formula is C7H11N3O2C_7H_{11}N_3O_2 and it possesses unique substituents that influence its biological interactions. The compound is synthesized through various methods, including the condensation of ethyl acetoacetate with hydrazine hydrate, leading to its characteristic pyrazole structure.

    The biological activity of this compound primarily involves:

    • Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways. For instance, it has shown potential in inhibiting tubulin polymerization, which is crucial in cancer cell proliferation .
    • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This modulation can lead to anti-inflammatory and anticancer effects .

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

    • Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, showing IC50 values in the low micromolar range (0.08–12.07 mM) against HeLa (cervical cancer) and HepG2 (liver cancer) cells .

    Anti-inflammatory Properties

    The compound also displays anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have reported a significant reduction in TNF-alpha release in stimulated whole blood assays, indicating its potential as an anti-inflammatory agent .

    Comparative Studies

    This compound is compared with other pyrazole derivatives to evaluate its unique biological profile:

    Compound NameIC50 (mM)Biological Activity
    This compound0.08–12.07Anticancer (HeLa, HepG2)
    Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateVariesAnticancer but less potent
    Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylateHigherModerate anticancer activity

    Case Studies

    Several case studies highlight the efficacy of this compound:

    • Study on HeLa Cells : The compound was found to arrest the cell cycle at the G2/M phase, indicating a mechanism that could be exploited for therapeutic purposes in cervical cancer treatment .
    • Inflammation Model : In a model of inflammation, this compound significantly reduced inflammation markers in animal models, providing evidence for its potential use in treating inflammatory diseases .

    Q & A

    Q. Q1: What are the optimal synthetic routes for ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

    • Methodological Answer : The compound is typically synthesized via substitution or condensation reactions. For example, reacting 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under basic conditions (e.g., triethylamine) can yield derivatives. Optimization involves adjusting solvent polarity (e.g., methanol vs. dichloromethane), temperature (50–80°C), and stoichiometric ratios of reagents. Monitoring via TLC and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves purity . Yield enhancements are achievable by introducing inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups like the amino group .

    Q. Q2: What spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ ~8.0 ppm) and carbon backbone.
    • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1680 cm⁻¹, N-H bend at ~3230 cm⁻¹).
    • Mass Spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M⁺] at m/z 209) and fragmentation patterns.
    • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

    Q. Q3: How does the amino group at position 5 influence the compound’s biological activity in preliminary assays?

    • Methodological Answer : The amino group enhances solubility and hydrogen-bonding capacity, critical for receptor interactions. Standard assays include:
    • Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus or E. coli).
    • Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ measurement via ELISA).
    • Ulcerogenic Evaluation : Rat models to assess gastrointestinal toxicity .

    Advanced Research Questions

    Q. Q4: How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

    • Methodological Answer : Contradictions often arise from substituent positioning (e.g., 3-ethyl vs. 3-methyl groups) or assay variability. Strategies include:
    • Comparative SAR Studies : Synthesize analogs (e.g., 5-amino-1-methyl derivatives) and test under standardized conditions .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects (HOMO/LUMO) and docking studies (AutoDock Vina) to map binding affinities .

    Q. Q5: What experimental designs are recommended for studying the compound’s reactivity in multicomponent reactions (MCRs)?

    • Methodological Answer : MCRs (e.g., Biginelli or Ugi reactions) require:
    • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
    • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity.
    • Kinetic Analysis : Monitor intermediates via in situ IR or LC-MS to identify rate-limiting steps .

    Q. Q6: How can crystallographic data for this compound address discrepancies in its tautomeric forms?

    • Methodological Answer : The pyrazole ring exhibits keto-enol tautomerism. High-resolution X-ray data (λ = 0.710 Å) refined via SHELX suite can distinguish tautomers by analyzing bond lengths (C=O vs. C-O) and hydrogen-bonding networks. Twinning or disorder is managed using PLATON’s TWINABS .

    Q. Q7: What strategies mitigate instability of the ethyl ester group during long-term biological assays?

    • Methodological Answer :
    • Prodrug Design : Replace the ester with a more stable group (e.g., amide) that hydrolyzes in vivo.
    • Lyophilization : Store the compound as a lyophilized powder under inert conditions.
    • Buffer Optimization : Use phosphate buffers (pH 7.4) to minimize ester hydrolysis .

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